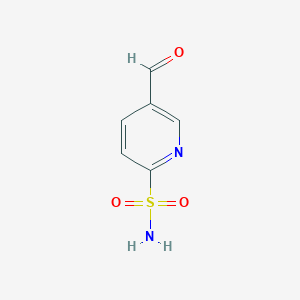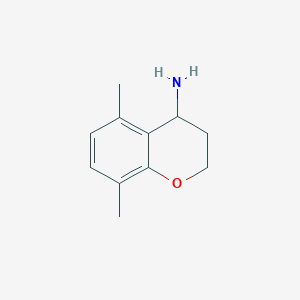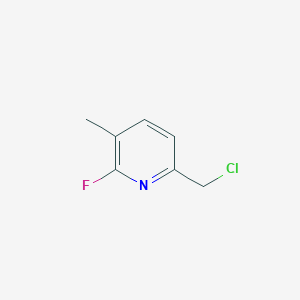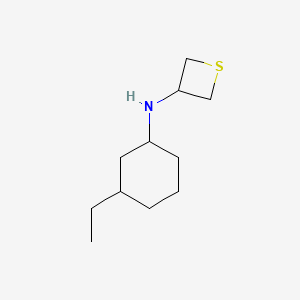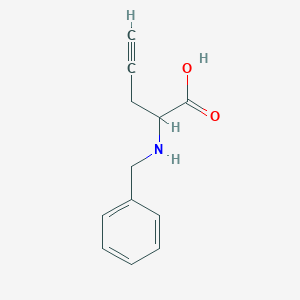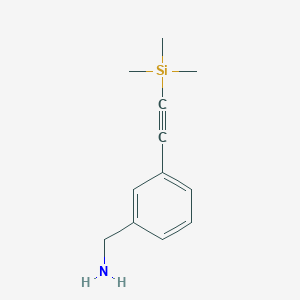
(3-((Trimethylsilyl)ethynyl)phenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-((Trimethylsilyl)ethynyl)phenyl)methanamine is an organic compound characterized by the presence of a trimethylsilyl group attached to an ethynyl group, which is further connected to a phenyl ring substituted with a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((Trimethylsilyl)ethynyl)phenyl)methanamine typically involves the following steps:
Formation of the Ethynyl Group: The ethynyl group is introduced by reacting a suitable precursor with trimethylsilylacetylene under specific conditions.
Attachment to the Phenyl Ring: The ethynyl group is then attached to the phenyl ring through a coupling reaction, often using a palladium catalyst.
Introduction of the Methanamine Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(3-((Trimethylsilyl)ethynyl)phenyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methanamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles like halides or other amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
(3-((Trimethylsilyl)ethynyl)phenyl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3-((Trimethylsilyl)ethynyl)phenyl)methanamine involves its interaction with specific molecular targets and pathways. The trimethylsilyl group imparts stability and influences the compound’s reactivity, while the ethynyl and methanamine groups contribute to its binding affinity and specificity. These interactions can modulate various biological processes, making the compound a valuable tool in research.
Comparison with Similar Compounds
Similar Compounds
- (3-((Trimethylsilyl)ethynyl)phenyl)boronic acid
- (3-((Trimethylsilyl)ethynyl)phenyl)acetylene
- (3-((Trimethylsilyl)ethynyl)phenyl)methanol
Uniqueness
(3-((Trimethylsilyl)ethynyl)phenyl)methanamine is unique due to the presence of both the trimethylsilyl and methanamine groups, which confer distinct chemical and physical properties
Properties
CAS No. |
615288-77-2 |
|---|---|
Molecular Formula |
C12H17NSi |
Molecular Weight |
203.35 g/mol |
IUPAC Name |
[3-(2-trimethylsilylethynyl)phenyl]methanamine |
InChI |
InChI=1S/C12H17NSi/c1-14(2,3)8-7-11-5-4-6-12(9-11)10-13/h4-6,9H,10,13H2,1-3H3 |
InChI Key |
HHBPSMBGEQIVSB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=CC(=C1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


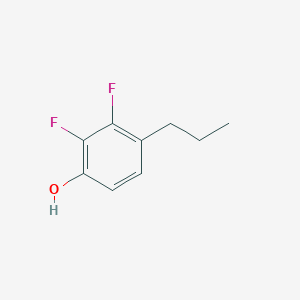
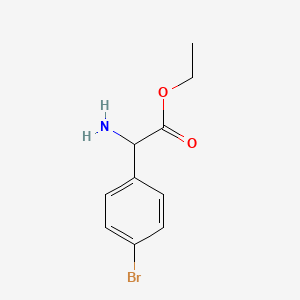
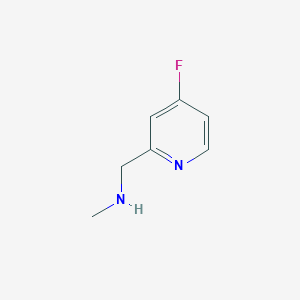
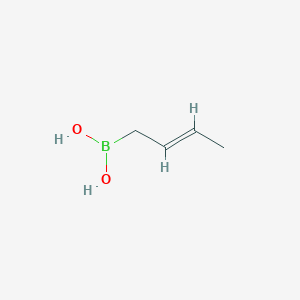
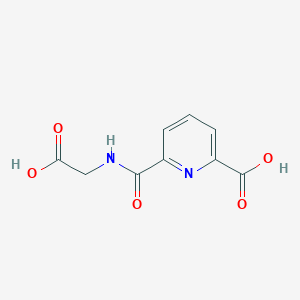
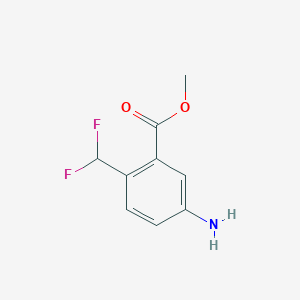

![2,2-Difluoro-2-[4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid](/img/structure/B13030451.png)
